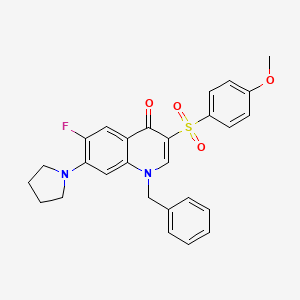
1-benzyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C27H25FN2O4S and its molecular weight is 492.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-benzyl-6-fluoro-3-(4-methoxybenzenesulfonyl)-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one (hereafter referred to as Compound A ) is a synthetic derivative within the quinoline class, notable for its diverse biological activities. The structural features of Compound A, including the presence of a fluorine atom and a methoxybenzenesulfonyl group, suggest potential interactions with various biological targets.
Chemical Structure
The chemical structure of Compound A can be represented as follows:
Compound A exhibits multiple mechanisms of action that contribute to its biological activity:
- Alpha-1A Adrenergic Agonism : Similar compounds have been shown to act as alpha-1A adrenergic agonists, which are useful in treating conditions such as hypertension and urinary retention .
- Acetylcholinesterase Inhibition : Some derivatives have demonstrated the ability to inhibit human acetylcholinesterase, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
- Cyclic AMP Phosphodiesterase Inhibition : The compound may also inhibit cyclic AMP phosphodiesterase, which plays a role in various inflammatory and autoimmune diseases .
Biological Activity Data
The following table summarizes key biological activities associated with Compound A and related derivatives:
Case Studies
Several studies have explored the biological effects of compounds structurally similar to Compound A. Below are notable findings:
- Study on Acetylcholinesterase Inhibition :
- Anti-inflammatory Effects :
- Adrenergic Activity :
Properties
IUPAC Name |
1-benzyl-6-fluoro-3-(4-methoxyphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN2O4S/c1-34-20-9-11-21(12-10-20)35(32,33)26-18-30(17-19-7-3-2-4-8-19)24-16-25(29-13-5-6-14-29)23(28)15-22(24)27(26)31/h2-4,7-12,15-16,18H,5-6,13-14,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMRCDBARYQKIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














